(s)-3-Aminoazepan-2-one
Overview
Description
L-Lysine lactam (hydrochloride) is a derivative of the essential amino acid L-lysine. It is a cyclic amide formed by the intramolecular condensation of the amino and carboxyl groups of L-lysine. This compound is often used in various biochemical and pharmaceutical applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Lysine lactam (hydrochloride) can be synthesized through the cyclization of L-lysine. The process typically involves heating L-lysine in the presence of a dehydrating agent, such as phosphorus pentoxide, which facilitates the removal of water and promotes the formation of the lactam ring. The reaction is carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods: Industrial production of L-lysine lactam (hydrochloride) often employs microbial fermentation techniques. Specific strains of bacteria, such as Corynebacterium glutamicum, are genetically engineered to overproduce L-lysine, which is then converted to its lactam form through chemical or enzymatic processes. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: L-Lysine lactam (hydrochloride) undergoes various chemical reactions, including:
Hydrolysis: The lactam ring can be hydrolyzed back to L-lysine in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form corresponding keto derivatives.
Substitution: The amino group in the lactam ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Hydrolysis: L-lysine.
Oxidation: Keto derivatives of L-lysine lactam.
Substitution: Various substituted lactam derivatives.
Scientific Research Applications
L-Lysine lactam (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a model compound for studying enzyme-catalyzed reactions involving cyclic amides.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses
Mechanism of Action
The mechanism of action of L-lysine lactam (hydrochloride) involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it disrupts bacterial cell wall synthesis by inhibiting enzymes involved in peptidoglycan formation. In cancer research, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
Comparison with Similar Compounds
L-lysine: The parent amino acid from which L-lysine lactam is derived.
L-lysine hydrochloride: A common salt form of L-lysine used in dietary supplements.
Epsilon-poly-L-lysine: A polymeric form of L-lysine with antimicrobial properties.
Comparison: L-Lysine lactam (hydrochloride) is unique due to its cyclic structure, which imparts different chemical reactivity and biological activity compared to its linear counterparts. While L-lysine and its hydrochloride form are primarily used as nutritional supplements, L-lysine lactam is more commonly employed in specialized chemical and pharmaceutical applications .
Properties
IUPAC Name |
(3S)-3-aminoazepan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWUOGIPSRVRSJ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)[C@H](C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331504 | |
Record name | (s)-3-aminoazepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60331504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21568-87-6 | |
Record name | (s)-3-aminoazepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60331504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-(-)-α-Amino-ε-caprolactam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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